(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
説明
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(14-9-15(21-17-14)11-1-2-11)18-6-3-12(4-7-18)20-13-5-8-22-10-13/h5,8-12H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLXTQNNIUUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the cyclopropyl group and the thiophen group. The reaction conditions for this cyclization step often require the use of strong bases or acids, depending on the specific precursor used.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
化学反応の分析
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's properties for specific applications.
科学的研究の応用
(5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: has several scientific research applications, including its use in drug discovery and organic synthesis. Its unique structure and reactivity make it a valuable tool for developing new pharmaceuticals and other chemical compounds. Additionally, it can be used as a building block in the synthesis of more complex molecules, contributing to advances in various fields of chemistry and biology.
作用機序
The mechanism by which (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications in Piperidine and Thiophene Substituents
Compound 7a and 7b ()
- Core Structure: Methanone-linked piperidine and pyrazole.
- Substituents: 7a: 2,4-Diamino-3-cyano-thiophene-5-yl group on piperidine. 7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate on piperidine.
- Key Differences: The thiophene rings in 7a/b bear electron-withdrawing groups (cyano, carboxylate) and amino substituents, which may increase reactivity or alter solubility compared to the target compound’s unsubstituted thiophen-3-yloxy group.
4-((6-Methylpyridin-2-yl)oxy)piperidine Analogue ()
- Core Structure: Methanone-linked piperidine and 5-cyclopropylisoxazole.
- Substituents : 6-Methylpyridin-2-yloxy group on piperidine.
- Key Differences: Replacing thiophene with pyridine introduces a basic nitrogen atom, which could enhance solubility at physiological pH via protonation.
Modifications in the Methanone-Linked Heterocycle
Triazolylphenylaminopyrimidine-Piperazine Methanone ()
- Core Structure: Methanone-linked piperazine and triazolylphenylaminopyrimidine.
- Substituents : 4-Methylpiperazine and chloro-triazole groups.
- Key Differences: The piperazine ring (vs. The triazolylphenylaminopyrimidine moiety introduces a planar, aromatic system that may enhance stacking interactions with biological targets compared to the target compound’s isoxazole .
Data Table: Structural and Functional Comparison
Q & A
Q. What synthetic routes and reaction conditions are recommended for synthesizing (5-Cyclopropylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropylisoxazole ring formation, piperidine-thiophenoxy coupling, and final methanone assembly. Key considerations:
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to prevent oxidation .
- Catalysts : Acid/base catalysts (e.g., sodium acetate) to enhance selectivity during cyclization .
- Temperature : Controlled reflux conditions (e.g., 60–80°C) to optimize intermediate stability .
- Monitoring : Use HPLC or TLC to track reaction progress and ensure minimal by-products .
Table 1 : Example Synthesis Conditions from Analogous Compounds
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isoxazole formation | DMF | None | 60°C | 75–85 | |
| Piperidine coupling | DCM | Triethylamine | Reflux | 70–80 | |
| Methanone assembly | Ethanol | KOH | 50°C | 65–75 |
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Confirms stereochemistry and functional group integration (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, thiophenoxy signals at δ 6.5–7.5 ppm) .
- HPLC : Quantifies purity (>95% required for pharmacological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₉N₂O₃S: 367.11) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar heterocyclic compounds?
- Methodological Answer :
- Structural Comparisons : Analyze substituent effects (e.g., thiophen-3-yloxy vs. pyrimidin-4-yloxy in piperidine derivatives) on target binding using SAR studies .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce discrepancies in cytotoxicity data .
- Environmental Factors : Evaluate compound stability under varying pH and temperature conditions using accelerated degradation studies .
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Mapping : Identify critical motifs (e.g., isoxazole’s hydrogen-bonding capacity) using MOE or Discovery Studio .
Q. How to design a pharmacokinetic study to assess bioavailability while minimizing biological variability?
- Methodological Answer :
- Randomized Block Design : Assign test groups by weight/age and use split-plot frameworks to control for inter-individual differences .
- Sampling Intervals : Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-administration for LC-MS/MS analysis .
- Statistical Models : Apply ANOVA or mixed-effects models to account for covariates (e.g., metabolic enzyme activity) .
Q. What strategies address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Profiling : Use NCI-60 panels to compare sensitivity and identify lineage-specific mechanisms .
- Dose-Response Curves : Calculate IC₅₀ values with 8-point dilution series to improve reproducibility .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
